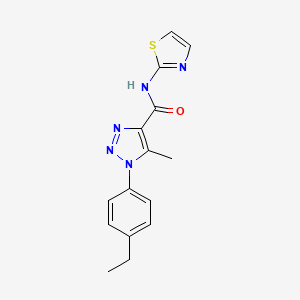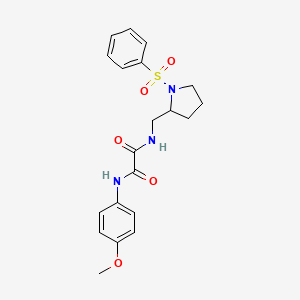
N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a phenylsulfonyl group and a methoxyphenyl group, which can contribute to its physicochemical properties and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylsulfonyl group, and the methoxyphenyl group. The stereochemistry of the molecule could be influenced by the sp3-hybridization of the pyrrolidine ring .Mechanism of Action
The mechanism of action of MPSP is not fully understood. However, studies have shown that MPSP can inhibit the activity of certain enzymes that are involved in cancer cell proliferation. MPSP can also induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
MPSP has been shown to have several biochemical and physiological effects. Studies have shown that MPSP can induce apoptosis in cancer cells by activating caspase enzymes. MPSP has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation. Additionally, MPSP has been shown to have neuroprotective effects and can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPSP in lab experiments is its small size, which makes it easy to manipulate and study. MPSP is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of using MPSP in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of MPSP. One potential direction is the development of new drugs based on the MPSP scaffold. Another direction is the study of the mechanism of action of MPSP in more detail to better understand its anti-cancer properties. Additionally, further research is needed to explore the potential applications of MPSP in other fields such as neuroscience and drug discovery.
Conclusion:
In conclusion, MPSP is a chemical compound that has gained significant attention in the field of scientific research. MPSP has several potential applications in fields such as cancer treatment, drug discovery, and neuroscience. Its small size and relative stability make it an ideal molecule for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of MPSP is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with pyrrolidine-2-carboxylic acid to form N-(4-methoxyphenyl)pyrrolidine-2-carboxamide. This compound is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxyphenyl)-N-(p-toluenesulfonyl)pyrrolidine-2-carboxamide. Finally, the reaction of this compound with oxalyl chloride leads to the formation of MPSP.
Scientific Research Applications
MPSP has been studied extensively for its potential applications in scientific research. One of the most promising applications of MPSP is in the field of cancer treatment. Studies have shown that MPSP has anti-cancer properties and can induce apoptosis in cancer cells. MPSP has also been studied for its potential use in drug discovery as it can act as a scaffold for the development of new drugs.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSMIBGHIRDUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
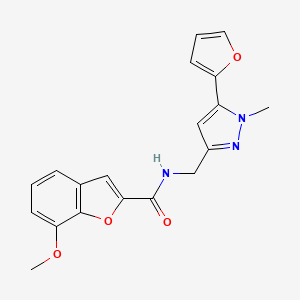

![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
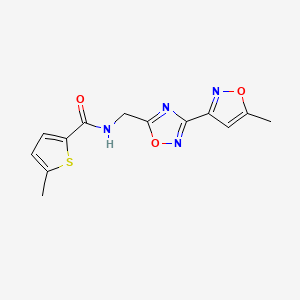
![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)
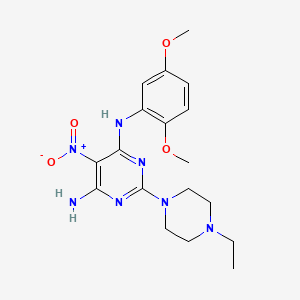
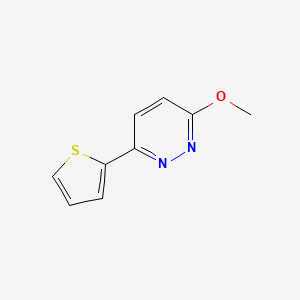
![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
